5-Methoxy-3-methylbenzothiophene
Overview
Description
5-Methoxy-3-methylbenzothiophene is an organic compound with the molecular formula C10H10OS. It belongs to the class of benzothiophenes, which are sulfur-containing heterocyclic compounds. This compound is characterized by a methoxy group (-OCH3) and a methyl group (-CH3) attached to the benzothiophene ring. Benzothiophenes are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3-methylbenzothiophene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-methoxy-3-methylphenylthiourea in the presence of a strong acid, such as hydrochloric acid, to form the desired benzothiophene ring. The reaction is carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the cyclization process. The final product is typically purified through recrystallization or chromatography techniques to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-3-methylbenzothiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzothiophene ring. For example, halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Bromine, chlorine, Lewis acid catalysts (e.g., aluminum chloride)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol, thioether derivatives
Substitution: Halogenated benzothiophenes
Scientific Research Applications
5-Methoxy-3-methylbenzothiophene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, this compound derivatives are explored for their potential as drug candidates. Their ability to modulate specific biological pathways makes them attractive for drug development.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells. Its electronic properties make it suitable for applications in optoelectronics.
Mechanism of Action
The mechanism of action of 5-Methoxy-3-methylbenzothiophene involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways and targets depend on the specific derivative and its structural modifications.
Comparison with Similar Compounds
Similar Compounds
3-Methylbenzothiophene: Lacks the methoxy group, resulting in different chemical and biological properties.
5-Methoxybenzothiophene: Lacks the methyl group, affecting its reactivity and applications.
3-Methyl-2-benzothiazole: Contains a nitrogen atom in the ring, leading to distinct chemical behavior.
Uniqueness
5-Methoxy-3-methylbenzothiophene is unique due to the presence of both methoxy and methyl groups on the benzothiophene ring. This combination of functional groups imparts specific electronic and steric properties, influencing its reactivity and interactions with other molecules. Its unique structure makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-methoxy-3-methyl-1-benzothiophene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10OS/c1-7-6-12-10-4-3-8(11-2)5-9(7)10/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSDMANDXZPQBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1C=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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